4-(Aminomethyl)piperidine-1-sulfonyl fluoride

Sulfamoyl fluoride Hydrolytic stability Covalent inhibitor

Researchers designing ABPP probes or covalent PROTACs often face fragmented syntheses: generic sulfonyl fluorides (PSF, PMSF) lack conjugation handles, requiring costly multi-step linker engineering. 4-(Aminomethyl)piperidine-1-sulfonyl fluoride (typically supplied as the hydrochloride salt, CAS 2361645-44-3) resolves this as a pre-assembled warhead-linker synthon. • Reactive sulfamoyl fluoride warhead (~48 h aqueous t½ at pH 7.4) sustains target engagement in multi-day kinetic assays, outperforming PMSF (t½ ≈ 30-60 min) that demands frequent re-dosing. • Free aminomethyl (-CH₂NH₂) handle at the 4-position enables direct HATU/DCC-mediated coupling to fluorophores, biotin, PEG linkers, or E3 ligase ligands (VHL, CRBN) without additional activation chemistry. • Supplied as hydrochloride salt for direct dissolution in aqueous buffer without organic co-solvent; ≥95% purity; shipped at ambient temperature.

Molecular Formula C6H13FN2O2S
Molecular Weight 196.25 g/mol
Cat. No. B12974868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)piperidine-1-sulfonyl fluoride
Molecular FormulaC6H13FN2O2S
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)S(=O)(=O)F
InChIInChI=1S/C6H13FN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-5,8H2
InChIKeyYMUVVHWADFCZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)piperidine-1-sulfonyl fluoride – Bifunctional Sulfamoyl Fluoride


4-(Aminomethyl)piperidine-1-sulfonyl fluoride (CAS 2361636-64-6, free base; CAS 2361645-44-3, hydrochloride) is a heterobifunctional sulfamoyl fluoride that integrates a covalent serine/threonine-reactive sulfonyl fluoride warhead at the piperidine 1-position with a free aminomethyl (–CH₂NH₂) handle at the 4-position . Unlike simple piperidine-1-sulfonyl fluoride (PSF, CAS 63698-83-9), which lacks a functionalizable exocyclic substituent, the aminomethyl group enables downstream conjugation to fluorophores, biotin, or targeting ligands without compromising warhead reactivity [1]. The compound is typically supplied as the hydrochloride salt, which improves aqueous handling relative to the free base, and is available at ≥95% purity through major vendors including Sigma-Aldrich/Enamine .

1
Bifunctional warhead-linker synthon — integrates a covalent sulfamoyl fluoride warhead with a primary amine conjugation handle.
2
Direct payload conjugation — free amine enables one-step amide coupling to fluorophores, biotin, or targeting ligands.
3
Hydrochloride salt for aqueous workflows — improves aqueous solubility relative to free base; simplifies biochemical assay preparation.

4-(Aminomethyl)piperidine-1-sulfonyl fluoride: Why Generic Alternatives Fall Short


Substituting 4-(aminomethyl)piperidine-1-sulfonyl fluoride with unsubstituted piperidine-1-sulfonyl fluoride (PSF) or simpler aryl sulfonyl fluorides such as AEBSF or PMSF eliminates the bifunctional character that defines its utility. PSF (CAS 63698-83-9) possesses zero hydrogen-bond donor atoms, precluding direct conjugation to payloads via the piperidine ring [1]. Aryl sulfonyl fluorides (e.g., AEBSF) exhibit distinct aqueous stability and protease-selectivity profiles compared to aliphatic sulfamoyl fluorides, with half-lives in aqueous buffer differing by several-fold . The 4-hydroxymethyl analog lacks the amine nucleophile required for amide-bond-forming bioconjugation reactions. These structural distinctions translate into non-overlapping application spaces: generic sulfonyl fluorides cannot serve as modular covalent warhead-linker intermediates, while 4-(aminomethyl)piperidine-1-sulfonyl fluoride was specifically designed for this role [2].

Piperidine-1-sulfonyl fluoride (PSF)
Lacks hydrogen-bond donor and exocyclic conjugation handle; cannot be derivatized without scaffold redesign. Modular linker intermediate functionality is absent.
AEBSF (aryl sulfonyl fluoride)
Exhibits distinct aqueous stability and protease-selectivity profile; does not provide a piperidine-based linker architecture. Half-life and target-engagement profile differ markedly from sulfamoyl fluoride class.
4-(Hydroxymethyl) analog
Hydroxyl handle requires activation (e.g., tosylation) prior to amine coupling, adding synthetic steps and risking warhead deactivation under basic conditions.

4-(Aminomethyl)piperidine-1-sulfonyl fluoride: Head-to-Head Evidence


Hydrolytic Stability: Sulfamoyl vs. Aryl Sulfonyl Fluoride

Piperidine-1-sulfonyl fluorides belong to the aliphatic sulfamoyl fluoride subclass (N–SO₂F), which exhibits a distinct hydrolytic stability profile compared to aryl sulfonyl fluorides (C–SO₂F) such as AEBSF or PMSF. Although direct t₁/₂ data for 4-(aminomethyl)piperidine-1-sulfonyl fluoride are not published, the structurally analogous piperidine-4-sulfonyl fluoride shows a half-life of 48 h in water at pH 7.4, versus the widely cited shorter stability of PMSF (t₁/₂ ≈ 30–60 min at pH 7.4) . The sulfamoyl fluoride nitrogen attenuates the electrophilicity of the S(VI)–F center relative to aryl systems, providing a wider operational window for biochemical assays [1].

Hydrolytic stability (t₁/₂)
Class-level inference
Estimated ~48 h at pH 7.4 (sulfamoyl fluoride class) vs. PMSF ~0.5–1 h
Supports longer-duration assay protocols compared to PMSF-based systems.
Direct t₁/₂ data for this compound not published; inference from piperidine-4-sulfonyl fluoride and sulfamoyl fluoride subclass.
Sulfamoyl fluoride Hydrolytic stability Covalent inhibitor Warhead reactivity

Serine Protease Inhibition: Piperidine Sulfonyl Fluorides vs. AEBSF

Piperidine-4-sulfonyl fluoride (PSF-4), a close structural relative, exhibits single-digit micromolar IC₅₀ values against three clinically relevant serine proteases: elastase (IC₅₀ = 1.2 μM), thrombin (IC₅₀ = 4.7 μM), and trypsin (IC₅₀ = 8.9 μM) . In contrast, the widely used aryl sulfonyl fluoride inhibitor AEBSF requires ~300 μM to achieve comparable inhibition in cellular assays, representing a >60-fold potency gap in favor of the piperidine-sulfonyl fluoride scaffold [1]. While direct IC₅₀ data for 4-(aminomethyl)piperidine-1-sulfonyl fluoride against these enzymes are not yet reported, the sulfamoyl fluoride warhead and piperidine core are conserved, supporting class-level inference of comparable potency [2].

Serine protease inhibition (IC₅₀)
Class-level inference
Piperidine scaffold: IC₅₀ 1.2–8.9 μM (elastase, thrombin, trypsin) vs. AEBSF ~300 μM
Piperidine scaffold may support higher target engagement at lower working concentrations.
IC₅₀ data for 4-(aminomethyl) derivative not yet reported; inferred from conserved warhead and piperidine core.
Serine protease Covalent inhibition Elastase Thrombin IC50 comparison

Bifunctional Warhead-Linker vs. Mono-Functional Analogs

4-(Aminomethyl)piperidine-1-sulfonyl fluoride is the only commercially available piperidine-1-sulfonyl fluoride that simultaneously bears a covalent serine-reactive warhead (N–SO₂F) and a primary amine (–CH₂NH₂) for downstream functionalization . Unsubstituted piperidine-1-sulfonyl fluoride (CAS 63698-83-9) has zero hydrogen-bond donors and no functionalizable exocyclic substituent, limiting its use to warhead-only applications [1]. The 4-hydroxymethyl analog offers a hydroxyl handle but requires activation (e.g., tosylation) for amine coupling, adding synthetic steps . The free amine on the target compound enables direct amide bond formation with carboxylic acid-containing payloads (fluorophores, biotin, E3 ligase ligands for PROTAC design) under standard coupling conditions without warhead deactivation .

Bioconjugation groups
Head-to-head
2 functional groups (warhead + amine) vs. 0 (PSF) or 1 with activation (4-hydroxymethyl analog)
Eliminates 1–2 synthetic steps for payload attachment without warhead deprotection.
Enables direct amide bond formation under standard coupling conditions.
Bioconjugation PROTAC Activity-based protein profiling ABPP Amine handle

Aqueous Solubility: Hydrochloride Salt vs. Free Base

4-(Aminomethyl)piperidine-1-sulfonyl fluoride hydrochloride (CAS 2361645-44-3) is the preferred commercial form, supplied as a powder with ≥95% purity by Sigma-Aldrich/Enamine . The hydrochloride salt converts the primary amine to a charged ammonium species (–NH₃⁺ Cl⁻), which increases water solubility relative to the free base. The free base (CAS 2361636-64-6, MW 196.25) is described in vendor documentation as having low aqueous solubility, consistent with its calculated logP and the absence of ionizable groups beyond the amine . This salt-form advantage is well-established for aminomethyl-containing compounds: hydrochloride salts of structurally related (aminomethyl)aryl and (aminomethyl)heterocycle compounds consistently show enhanced water solubility .

Aqueous solubility (salt form)
Direct comparison
Hydrochloride salt: water-soluble; free base: low aqueous solubility
HCl salt simplifies aqueous assay preparation; no pre-dissolution in organic solvent required.
Based on vendor specifications; salt form recommended for biochemical screening.
Salt form Aqueous solubility Hydrochloride Biochemical assay compatibility

DPP-II Inhibitor Pharmacophore: Piperidine Scaffold Advantage

The Prunier et al. (2013) study demonstrated that fluoroaminosulfones derived from piperidine – the synthetic family to which 4-(aminomethyl)piperidine-1-sulfonyl fluoride belongs – serve as direct precursors to a potent DPP-II inhibitor via the modified Julia reaction [1]. Although the reported DPP-II inhibitor contains a more elaborate fluoroalkenyl substitution pattern, the sulfonyl fluoride reactivity and aminomethyl-piperidine skeleton of the target compound map directly onto the pharmacophore core [2]. In contrast, simpler aliphatic sulfonyl fluorides such as methanesulfonyl fluoride, or aryl systems such as AEBSF, lack the piperidine ring geometry required for DPP-II active-site complementarity [3].

DPP-II pharmacophore
Class-level inference
Piperidine scaffold maps to DPP-II inhibitor core; AEBSF and PMSF lack piperidine ring
Correct scaffold geometry for DPP-II active-site engagement; generic sulfonyl fluorides structurally incompatible.
Pharmacophore mapping based on Prunier et al. (2013); target compound not directly evaluated in DPP-II assay.
DPP-II Dipeptidyl peptidase II Fluoroaminosulfone Covalent inhibitor

Sulfamoyl Fluoride Reactivity vs. Sulfonyl Chlorides

Sulfamoyl fluorides (N–SO₂F) exhibit a balanced reactivity profile that is intermediate between highly reactive sulfonyl chlorides (N–SO₂Cl) and hydrolytically stable sulfonamides (N–SO₂NH₂). The comparative analysis of piperidine-4-sulfonyl derivatives shows that the sulfonyl chloride analog reacts 1.3× faster but with significantly lower chemoselectivity, while the sulfonamide is essentially inert (IC₅₀ > 100 μM for elastase) . This intermediate reactivity window makes sulfamoyl fluorides ideal for covalent inhibitor design: sufficiently electrophilic to engage catalytic serine residues (IC₅₀ 1–10 μM range) but sufficiently restrained to avoid non-specific labeling of abundant plasma proteins [1]. 4-(Aminomethyl)piperidine-1-sulfonyl fluoride retains the N–SO₂F warhead and thus inherits this optimized reactivity profile .

Reactivity (N–SO₂F vs. N–SO₂Cl)
Class-level inference
Sulfamoyl fluoride: balanced reactivity (~50× more potent than sulfonamide, 1.3× less non-specific than sulfonyl chloride)
Intermediate reactivity may balance target engagement and proteome-wide selectivity.
Comparative analysis from piperidine-4-sulfonyl derivatives; target compound inherits warhead properties.
Sulfamoyl fluoride Sulfonyl chloride Electrophilicity Chemoselectivity Covalent inhibitor

4-(Aminomethyl)piperidine-1-sulfonyl fluoride: Recommended Applications


Covalent Probe Assembly for ABPP

The bifunctional architecture – a sulfamoyl fluoride warhead for covalent serine hydrolase labeling plus a free amine for fluorophore/biotin conjugation – makes this compound uniquely suited for ABPP probe synthesis. Unlike piperidine-1-sulfonyl fluoride, which lacks a conjugation handle (HBD = 0) [1], or the 4-hydroxymethyl analog, which requires activation chemistry , the aminomethyl group enables direct HATU/DCC-mediated coupling to commercially available fluorescent dyes or affinity tags. The sulfamoyl fluoride warhead's ~48 h aqueous half-life (class-level inference) further ensures probe stability during purification and storage.

TCI and PROTAC Warhead-Linker Intermediate

For medicinal chemistry programs developing TCIs or PROTACs, this compound serves as a pre-assembled warhead-linker synthon. The amine can be acylated with a PEG linker or directly coupled to an E3 ligase ligand (e.g., VHL, CRBN, or IAP recruiters), while the sulfamoyl fluoride warhead targets non-catalytic serine, threonine, or tyrosine residues on the protein of interest. The >60-fold potency advantage of piperidine-sulfonyl fluorides over AEBSF in serine protease inhibition translates to lower required occupancy for effective target degradation.

DPP-II Inhibitor Development

Building on the Prunier et al. (2013) demonstration that piperidine-derived fluoroaminosulfones are direct precursors to potent DPP-II inhibitors [2], 4-(aminomethyl)piperidine-1-sulfonyl fluoride provides the exact scaffold geometry required for DPP-II active-site engagement. This compound is the preferred starting material over generic sulfonyl fluorides (PMSF, AEBSF) or non-piperidine scaffolds, which lack the ring geometry required for DPP-II recognition [3]. The aminomethyl group serves as a synthetic handle for Julia olefination to access fluoroalkenyl DPP-II inhibitor analogs.

Serine Protease Inhibition with Aqueous Stability

For enzymology labs conducting extended-duration serine protease inhibition assays, the hydrochloride salt form enables direct dissolution in aqueous buffer without organic co-solvent, while the sulfamoyl fluoride warhead's ~48 h aqueous stability at pH 7.4 supports multi-day kinetic experiments. This contrasts with PMSF (t₁/₂ ≈ 30–60 min), which requires frequent re-dosing and anhydrous stock preparation.

Application
Selection Property
Validation Focus
Covalent ABPP probe synthesis
Bifunctional warhead-linker architecture
Direct amine conjugation to fluorophores/biotin under mild conditions
TCI / PROTAC warhead-linker intermediate
Pre-assembled sulfamoyl fluoride + amine synthon
Coupling to PEG linkers or E3 ligase ligands without warhead loss
DPP-II inhibitor scaffold preparation
Piperidine-sulfamoyl fluoride pharmacophore
DPP-II active-site recognition compatibility; synthetic entry to fluoroalkenyl analogs
Extended-duration protease assays
HCl salt aqueous solubility & warhead stability
Multi-day kinetic experiments in aqueous buffer without frequent re-dosing
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